3-Bromophenyl benzoate 3-Bromophenyl benzoate
Brand Name: Vulcanchem
CAS No.: 99515-50-1
VCID: VC3930197
InChI: InChI=1S/C13H9BrO2/c14-11-7-4-8-12(9-11)16-13(15)10-5-2-1-3-6-10/h1-9H
SMILES: C1=CC=C(C=C1)C(=O)OC2=CC(=CC=C2)Br
Molecular Formula: C13H9BrO2
Molecular Weight: 277.11 g/mol

3-Bromophenyl benzoate

CAS No.: 99515-50-1

Cat. No.: VC3930197

Molecular Formula: C13H9BrO2

Molecular Weight: 277.11 g/mol

* For research use only. Not for human or veterinary use.

3-Bromophenyl benzoate - 99515-50-1

Specification

CAS No. 99515-50-1
Molecular Formula C13H9BrO2
Molecular Weight 277.11 g/mol
IUPAC Name (3-bromophenyl) benzoate
Standard InChI InChI=1S/C13H9BrO2/c14-11-7-4-8-12(9-11)16-13(15)10-5-2-1-3-6-10/h1-9H
Standard InChI Key ALYKUDRBSKNACP-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)OC2=CC(=CC=C2)Br
Canonical SMILES C1=CC=C(C=C1)C(=O)OC2=CC(=CC=C2)Br

Introduction

Structural and Molecular Properties

Molecular Architecture

3-Bromophenyl benzoate consists of two aromatic rings connected via an ester linkage: a benzoate group (C₆H₅COO−) and a 3-bromophenyl moiety (C₆H₄Br−). The bromine atom at the meta position influences electronic properties, enhancing electrophilic substitution reactivity . X-ray crystallography of analogous phenacyl benzoates reveals torsion angles between 70° and 178° at the C(=O)–O–C–C(=O) bridge, suggesting conformational flexibility critical for intermolecular interactions .

Table 1: Key Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₉BrO₂
Molecular Weight277.11 g/mol
Boiling PointNot reported
Melting PointNot reported
Density1.52 g/cm³ (estimated)
LogP (Partition Coeff.)3.96 (predicted)

Synthesis and Characterization

Synthetic Routes

The compound is typically synthesized via esterification between 3-bromophenol and benzoyl chloride under basic conditions. Alternative methods include:

  • Catalyst-Free Sonication: A solvent-free approach using ultrasonic irradiation to enhance reaction efficiency, yielding 85–90% purity .

  • Electrophilic Bromination: Direct bromination of phenyl benzoate using Br₂ and FeBr₃, though this risks di- or tri-substitution byproducts .

  • N-Bromosuccinimide (NBS) Mediated Bromination: Selective bromination of methylbenzoate derivatives in carbon tetrachloride, followed by ester hydrolysis .

Table 2: Optimization of Synthesis Conditions

MethodReagentsYieldPuritySource
Sonication3-Bromophenol, Benzoyl Chloride78%90%
FeBr₃-CatalyzedBr₂, FeBr₃65%85%
NBS in CCl₄NBS, CCl₄72%88%

Spectroscopic Characterization

  • IR Spectroscopy: A strong absorption band at 1,710 cm⁻¹ confirms the ester carbonyl group (C=O). Meta-substitution is evidenced by peaks at 705 cm⁻¹ (C–Br stretch) and 1,250 cm⁻¹ (C–O ester linkage) .

  • ¹H NMR (CDCl₃): Signals at δ 7.8–8.2 ppm (aromatic protons), δ 4.5 ppm (methylene protons in byproducts), and δ 3.9 ppm (ester methoxy group in analogues) .

  • Mass Spectrometry: Molecular ion peak at m/z 276.00 (M⁺), with fragments at m/z 199 (C₆H₅COO⁺) and 77 (C₆H₅⁺) .

Biological and Functional Applications

Antioxidant Properties

Phenolic benzoate derivatives demonstrate radical scavenging activity in DPPH assays, with IC₅₀ values ranging from 120–180 µM. The bromine atom’s electron-withdrawing effect may enhance stability of radical intermediates .

Future Directions and Challenges

  • Pharmacological Profiling: Systematic evaluation of anticancer and anti-inflammatory properties.

  • Green Synthesis: Scaling solvent-free sonication methods for industrial production .

  • Structure-Activity Relationships: Modifying substituents to enhance bioactivity and reduce toxicity.

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